N-Boc-4-bromo-2-fluoroaniline
CAS No.: 209958-42-9
Cat. No.: VC21303033
Molecular Formula: C11H13BrFNO2
Molecular Weight: 290.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 209958-42-9 |
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Molecular Formula | C11H13BrFNO2 |
Molecular Weight | 290.13 g/mol |
IUPAC Name | tert-butyl N-(4-bromo-2-fluorophenyl)carbamate |
Standard InChI | InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15) |
Standard InChI Key | DMHILFAMOKMHSO-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)F |
Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)F |
Introduction
Chemical Structure and Properties
N-Boc-4-bromo-2-fluoroaniline, also known as tert-butyl (4-bromo-2-fluorophenyl)carbamate, is a protected aniline derivative featuring a bromine at the para position and a fluorine at the ortho position relative to the amino group. The amino group is protected by a tert-butyloxycarbonyl (Boc) group, which serves as a protecting group in organic synthesis.
Identification and Nomenclature
The compound has several synonyms used in scientific literature and commercial settings:
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tert-butyl-4-bromo-2-flurophenylcarbamate
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tert-butyl (4-bromo-2-fluorophenyl)carbamate
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tert-Butyl N-(4-bromo-2-fluorophenyl)carbamate
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(4-Bromo-2-fluorophenyl)carbamic acid tert-butyl ester
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Carbamic acid, N-(4-bromo-2-fluorophenyl)-, 1,1-dimethylethyl ester
The compound is registered with the Chemical Abstracts Service (CAS) under the number 209958-42-9 .
Physical and Chemical Properties
N-Boc-4-bromo-2-fluoroaniline exhibits specific physicochemical properties that are relevant to its handling, storage, and application in synthesis. The key properties are summarized in the following table:
Property | Value |
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Molecular Formula | C11H13BrFNO2 |
Molecular Weight | 290.13 g/mol |
Density | 1.459±0.06 g/cm³ (Predicted) |
Boiling Point | 272.2±30.0 °C (Predicted) |
Flash Point | 118.446 °C |
Vapor Pressure | 0.006 mmHg at 25 °C |
pKa | 11.90±0.70 (Predicted) |
Refractive Index | 1.555 |
InChI | InChI=1/C11H13BrFNO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15) |
These physical properties indicate that N-Boc-4-bromo-2-fluoroaniline is a relatively stable compound with a high boiling point and low vapor pressure at room temperature .
Synthesis and Preparation
The synthesis of N-Boc-4-bromo-2-fluoroaniline typically involves two key steps: first, the preparation of the precursor 4-bromo-2-fluoroaniline, followed by the protection of the amino group with a Boc protecting group.
Synthesis of 4-Bromo-2-Fluoroaniline Precursor
The precursor 4-bromo-2-fluoroaniline is commonly synthesized through a selective bromination reaction of 2-fluoroaniline. A patent describes an efficient method using molecular bromine as the brominating agent in the presence of a quaternary ammonium bromide catalyst:
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The reaction involves the preparation of a mixture of molecular bromine and quaternary ammonium bromide in an inert solvent (preferably dry methylene chloride).
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2-Fluoroaniline is added to this mixture, resulting in selective bromination at the para position.
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The resulting 4-bromo-2-fluoroaniline hydrohalide salt precipitates upon cooling.
This method is advantageous because it:
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Consumes essentially all of the molecular bromine
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Allows for recycling of the quaternary ammonium halide catalyst
Alternative approaches involve the reduction of 4-bromo-2-fluoro-1-nitrobenzene:
"To a stirred solution of 4-bromo-2-fluoro-l-nitrobenzene (10 g, 45.5 mmol) in EtOH (50 mL)/Water (20 mL) was added iron (12.7 g, 230 mmol) and NH4C1 (24.3 g, 455 mmol). The reaction mixture was stirred at 90 °C for 2 h. After 2 h the reaction mixture was filtered over Celite. The filter cake was washed with EtOH (300 mL), and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel chromatography to afford 4-bromo-2-fluoroaniline."
Boc Protection
The second step involves the protection of the amino group in 4-bromo-2-fluoroaniline with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by treating the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium hydroxide in a suitable solvent like tetrahydrofuran (THF) or dioxane.
The Boc protection is an essential step for many synthetic applications as it:
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Reduces the nucleophilicity of the amino group
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Prevents unwanted side reactions in subsequent synthetic steps
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Provides a protecting group that can be selectively removed under mild acidic conditions
Applications and Uses
N-Boc-4-bromo-2-fluoroaniline has significant applications in several fields, particularly in pharmaceutical and agrochemical development.
Pharmaceutical Applications
As an important organic synthesis intermediate, N-Boc-4-bromo-2-fluoroaniline plays a crucial role in the development of pharmaceutical compounds . The presence of the bromine atom at the para position makes it particularly valuable for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are commonly employed in medicinal chemistry for the construction of complex molecules.
The protected amino group allows for selective functionalization at other positions while maintaining the integrity of the amino functionality. Once the desired transformations are complete, the Boc group can be easily removed under acidic conditions to reveal the free amine, which can undergo further transformations.
Chemical Research
In chemical research, N-Boc-4-bromo-2-fluoroaniline serves as a valuable building block for:
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Preparation of fluorinated aromatic compounds
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Synthesis of heterocyclic compounds
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Development of new materials with specific properties
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Structure-activity relationship studies in drug discovery programs
The compound is primarily used in laboratory research and development processes, as well as in chemical production processes .
Agricultural Applications
Derivatives of N-Boc-4-bromo-2-fluoroaniline and its precursor have been utilized in the preparation of agricultural chemicals, particularly herbicides . U.S. Patent No. 4,138,242 describes the preparation of herbicidal compounds from 4-chloro-2-fluoroaniline, which is structurally related to 4-bromo-2-fluoroaniline .
Related Compounds and Derivatives
Understanding the relationship between N-Boc-4-bromo-2-fluoroaniline and its related compounds provides valuable context for its applications and chemical behavior.
4-Bromo-2-Fluoroaniline
4-Bromo-2-fluoroaniline (CAS: 367-24-8) is the immediate precursor to N-Boc-4-bromo-2-fluoroaniline. Its properties include:
Property | Value |
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Molecular Formula | C6H5BrFN |
Molecular Weight | 190.01 g/mol |
Melting Point | 40-42 °C |
Boiling Point | 103-108 °C (13 mmHg) |
Density | 1.6196 (estimated) |
Refractive Index | 1.4710 (estimated) |
Flash Point | 220 °F |
pKa | 2.50±0.10 (Predicted) |
Physical Form | Crystalline Mass, Powder, Crystals and/or Chunks |
Color | Beige to light brown to brown-gray or gray |
This compound has applications similar to its Boc-protected derivative but offers different reactivity due to its free amino group .
Other Halogenated Anilines
Other structurally related compounds include:
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2-Bromo-4-fluoroaniline
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4-Chloro-2-fluoroaniline
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2,4-Difluoroaniline
These compounds share similar synthetic utility as building blocks in organic synthesis, with variations in reactivity and physical properties based on the nature and position of the halogen substituents .
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